4-(Propane-1-sulfonyl)piperidine
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Overview
Description
4-(Propane-1-sulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing five methylene bridges and one amine bridge The compound this compound is characterized by the presence of a propane-1-sulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propane-1-sulfonyl)piperidine typically involves the sulfonylation of piperidine with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Propane-1-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(Propane-1-sulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propane-1-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring can interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the sulfonyl group.
4-(Methylsulfonyl)piperidine: A similar compound with a methylsulfonyl group instead of a propane-1-sulfonyl group.
4-(Ethane-1-sulfonyl)piperidine: A compound with an ethane-1-sulfonyl group.
Uniqueness: 4-(Propane-1-sulfonyl)piperidine is unique due to the presence of the propane-1-sulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1004619-99-1 |
---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
4-propylsulfonylpiperidine |
InChI |
InChI=1S/C8H17NO2S/c1-2-7-12(10,11)8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
DKTSBKXVRSABTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCNCC1 |
Origin of Product |
United States |
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